Iron-56

Catalog No.
S638587
CAS No.
14093-02-8
M.F
Fe
M. Wt
55.934936 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron-56

CAS Number

14093-02-8

Product Name

Iron-56

IUPAC Name

iron-56

Molecular Formula

Fe

Molecular Weight

55.934936 g/mol

InChI

InChI=1S/Fe/i1+0

InChI Key

XEEYBQQBJWHFJM-IGMARMGPSA-N

SMILES

[Fe]

Synonyms

Iron, Iron 56, Iron-56

Canonical SMILES

[Fe]

Isomeric SMILES

[56Fe]

The exact mass of the compound Iron, isotope of mass 56 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Iron-56 (CAS 14093-02-8) is the dominant stable isotope of iron, but in procurement contexts, it refers specifically to isotopically enriched >99% ⁵⁶Fe. Buyers source this specific isotopic product to eliminate the nuclear, magnetic, and mass-spectrometric interference caused by the ~8.25% of minor isotopes (Fe-54, Fe-57, Fe-58) present in natural iron. Its defining procurement value lies in its nuclear spin of zero (I=0), its specific inelastic neutron scattering threshold, and its clean proton bombardment pathways, making it an essential precursor for high-purity cyclotron radioisotope production and a critical baseline matrix for advanced spectroscopy [1].

Substituting enriched Iron-56 with natural iron or other iron isotopes critically fails in both radiochemical synthesis and analytical spectroscopy. In cyclotron targetry for Cobalt-55 positron emission tomography (PET) agents, proton bombardment of natural iron yields chemically inseparable, long-lived Co-57 and Co-58 impurities derived from Fe-57 and Fe-58, destroying the radionuclidic purity of the final radiopharmaceutical [1]. In spectroscopic workflows, the presence of Fe-57 (2.1% in natural iron) introduces unwanted Mössbauer resonance and electron paramagnetic resonance (EPR) magnetic hyperfine broadening, which obscures the structural resolution of complex metalloproteins and catalytic sites[2].

Elimination of Long-Lived Cobalt Impurities in Cyclotron Targetry

Proton bombardment of natural iron yields the desired Co-55 but simultaneously co-produces Co-57 (t1/2 = 271.7 days) and Co-58 from the Fe-57 and Fe-58 isotopes. Utilizing >99% enriched Iron-56 via the ⁵⁶Fe(p,2n)⁵⁵Co reaction achieves >99% radionuclidic purity by eliminating these long-lived contaminants, which cannot be separated via downstream ion-exchange chromatography[1].

Evidence DimensionRadionuclidic purity of Co-55
Target Compound Data>99% radionuclidic purity (Enriched Fe-56 target)
Comparator Or BaselineContaminated with long-lived Co-57/Co-58 (Natural iron target)
Quantified DifferenceComplete elimination of Fe-57/Fe-58 derived isotopic impurities
ConditionsProton bombardment (p,2n) reaction in a cyclotron

Essential for producing clinical-grade Co-55 for PET imaging, as downstream chemical separation cannot remove isotopic cobalt impurities.

Zero Hyperfine Broadening for Spectroscopic Simplification

Unlike Iron-57 (I=1/2), which is Mössbauer-active and causes distinct magnetic hyperfine splitting in EPR spectra, Iron-56 possesses a nuclear spin of I=0. Procuring enriched Iron-56 provides a strictly Mössbauer-silent matrix and eliminates nuclear hyperfine interactions, preventing the spectral broadening observed when using natural iron in metalloprotein analysis [1].

Evidence DimensionNuclear magnetic hyperfine splitting
Target Compound Data0 G splitting, Mössbauer-silent (I=0)
Comparator Or BaselineDistinct hyperfine splitting and Mössbauer resonance (Iron-57, I=1/2)
Quantified Difference100% reduction in nuclear magnetic hyperfine interference
ConditionsEPR and Mössbauer spectroscopy of iron-catecholate complexes and metalloproteins

Allows researchers to create silent matrices or simplify complex metalloprotein EPR spectra by isolating specific active sites without iron-induced background noise.

Isolation of the 847 keV Inelastic Scattering Threshold

Natural iron contains ~5.8% Iron-54, which introduces overlapping resonance structures during neutron capture cross-section measurements. Procuring 99.87% enriched Iron-56 allows exact isolation of the ⁵⁶Fe inelastic scattering threshold at 847 keV and enables precise capture yield measurements up to 2000 keV without the resonance interference inherent to Fe-54 [1].

Evidence DimensionNeutron capture cross-section clarity
Target Compound DataUnambiguous resonance mapping above 847 keV (99.87% Enriched Fe-56)
Comparator Or BaselineOverlapping resonance interference (Natural iron containing 5.8% Fe-54)
Quantified DifferenceRemoval of 5.8% Fe-54 resonance interference
ConditionsTime-of-flight capture cross-section measurements using C6D6 detectors

Critical for manufacturing accurate neutron filters and benchmarking structural materials for next-generation nuclear reactors.

Cyclotron Targetry for PET Radiopharmaceuticals

Enriched Iron-56 is the required target material for producing high-purity Cobalt-55 via the (p,2n) reaction. Its use ensures the absence of chemically inseparable Co-57 and Co-58 impurities, making it indispensable for synthesizing clinical-grade theranostic agents [1].

Mössbauer-Silent Matrices and EPR Studies

Used to synthesize metalloprotein analogs or complex catalysts where the researcher needs an EPR-silent (I=0) iron center to simplify the spectral analysis of other coupled spins or to create a zero-background matrix for Mössbauer spectroscopy [1].

Nuclear Reactor Structural Benchmarking

Procured as a high-purity standard for measuring neutron capture cross-sections and developing accurate neutron filters, free from the resonance noise of minor iron isotopes like Fe-54[2].

MeSH Pharmacological Classification

Trace Elements

Other CAS

14093-02-8

Dates

Last modified: 04-14-2024

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